2-(2-methoxyphenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one
Overview
Description
2-(2-methoxyphenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C17H12N2O5 and its molecular weight is 324.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.07462149 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A pivotal aspect of the research involving "2-(2-methoxyphenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one" is its synthesis and subsequent characterization. Studies such as those by Vo (2020) have focused on synthesizing related heterocyclic compounds and analyzing their structures through various spectroscopic techniques, highlighting the versatility of these compounds in organic synthesis and the development of new materials (Vo, 2020).
Antimicrobial Activity
Another significant application is in the exploration of antimicrobial properties. For instance, Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes with related ligands and evaluated their antimicrobial activities, showcasing the potential of these compounds in addressing microbial resistance (Chai et al., 2017).
Catalytic Applications
The catalytic properties of compounds related to "this compound" have also been a focus. Bernando et al. (2015) discussed the catalytic activity of oxo-rhenium complexes in the reduction of aldehydes, illustrating the potential utility of similar compounds in catalysis and synthetic chemistry (Bernando et al., 2015).
Anticancer Activity
The exploration of anticancer activities is another important application. Research into 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives has indicated potential anticancer properties against various human cancer cell lines, highlighting the compound's relevance in medicinal chemistry and pharmacology ( ).
Properties
IUPAC Name |
(4Z)-2-(2-methoxyphenyl)-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-23-15-9-5-3-7-12(15)16-18-13(17(20)24-16)10-11-6-2-4-8-14(11)19(21)22/h2-10H,1H3/b13-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQKRMOLRHILIC-RAXLEYEMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=N/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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